molecular formula C7H15ClFNO2S B6216580 (azepan-4-yl)methanesulfonyl fluoride hydrochloride CAS No. 2415019-21-3

(azepan-4-yl)methanesulfonyl fluoride hydrochloride

Cat. No.: B6216580
CAS No.: 2415019-21-3
M. Wt: 231.7
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Description

(azepan-4-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C7H14FNO2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, a methanesulfonyl group, and a fluoride ion, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (azepan-4-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base, followed by the introduction of a fluoride ion. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(azepan-4-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride ion can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

(azepan-4-yl)methanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (azepan-4-yl)methanesulfonyl fluoride hydrochloride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: Similar in structure but lacks the azepane ring.

    Sulfonyl chlorides: Similar reactivity but different leaving groups.

    Fluorosulfonates: Similar functional groups but different overall structure.

Uniqueness

(azepan-4-yl)methanesulfonyl fluoride hydrochloride is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in both synthetic and biological research.

Properties

CAS No.

2415019-21-3

Molecular Formula

C7H15ClFNO2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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